molecular formula C24H22N2O B11204158 N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide

N-(biphenyl-4-yl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B11204158
M. Wt: 354.4 g/mol
InChI Key: AHEBKBPBQGAOHN-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a biphenyl group and an indole moiety connected by a butanamide linker, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE typically involves the coupling of a biphenyl derivative with an indole derivative. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl structure. The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, cyclohexyl derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-4-(1H-INDOL-3-YL)BUTANAMIDE primarily involves its interaction with HDACs. The compound binds to the active site of HDACs through strong hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity. This inhibition results in the accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-(4-phenylphenyl)butanamide

InChI

InChI=1S/C24H22N2O/c27-24(12-6-9-20-17-25-23-11-5-4-10-22(20)23)26-21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-8,10-11,13-17,25H,6,9,12H2,(H,26,27)

InChI Key

AHEBKBPBQGAOHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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